molecular formula C21H13FN4O4 B7697861 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide

Cat. No.: B7697861
M. Wt: 404.3 g/mol
InChI Key: NDCZRMRSSMUWEG-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide is a complex organic compound that features a combination of fluorophenyl, oxadiazole, nitrophenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide
  • 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide
  • 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide

Uniqueness

The presence of the fluorophenyl group in 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide imparts unique electronic properties, making it distinct from its chlorophenyl, bromophenyl, and methylphenyl analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O4/c22-14-11-9-13(10-12-14)19-24-21(30-25-19)16-6-2-1-5-15(16)20(27)23-17-7-3-4-8-18(17)26(28)29/h1-12H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZRMRSSMUWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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